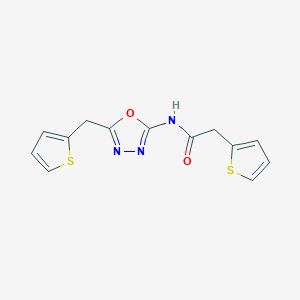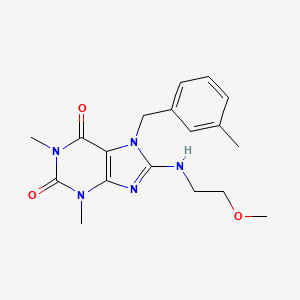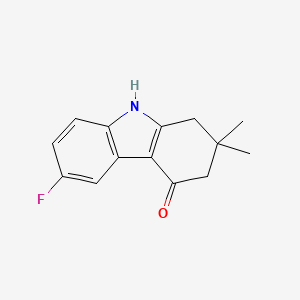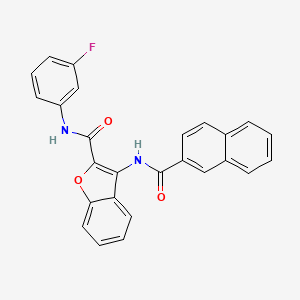![molecular formula C22H17FN4O3 B2515425 7-(4-fluorofenil)-1-metil-3-feniletiloxazolo[2,3-f]purina-2,4(1H,3H)-diona CAS No. 899997-92-3](/img/structure/B2515425.png)
7-(4-fluorofenil)-1-metil-3-feniletiloxazolo[2,3-f]purina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry. The presence of a fluorophenyl group in the compound suggests potential interactions with biological targets, possibly affecting its pharmacological profile.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions that can include intramolecular alkylation, as seen in the synthesis of related compounds such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These compounds were synthesized through a sequence of reactions starting from a nitrosopyrimidine derivative, followed by hydrogenation, reaction with an orthocarboxylate, and mesylation to yield the final purine structures . Although the exact synthesis of "7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is not detailed, similar synthetic strategies could be employed, with specific modifications to introduce the fluorophenyl and phenethyl groups at the appropriate positions on the purine core.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a bicyclic core consisting of fused pyrimidine and imidazole rings. Substituents on this core, such as alkyl, phenyl, or fluorophenyl groups, can significantly influence the molecule's conformation and, consequently, its biological activity. The fluorine atom, in particular, is a common substituent in drug design due to its electronegativity and ability to form stable interactions with biological targets. The molecular modeling of related compounds has shown that fluorinated arylpiperazinylalkyl derivatives of purines have significant implications for the development of lead compounds with antidepressant and/or anxiolytic properties .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The presence of reactive functional groups such as esters, amides, or halogens can lead to substitution, addition, or coupling reactions that can be utilized to further modify the compound or to study its reactivity. The fluorine atom in the 4-fluorophenyl group may participate in nucleophilic aromatic substitution reactions, potentially leading to the formation of new derivatives with altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. The lipophilicity and metabolic stability of related compounds have been assessed using techniques such as micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are essential for determining the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of a fluorophenyl group is likely to affect these properties, potentially enhancing the compound's metabolic stability and membrane permeability.
Aplicaciones Científicas De Investigación
- 7-FMe-PEO se ha investigado por sus propiedades antivirales. Un estudio informó que ciertos derivados de este compuesto exhibieron una excelente protección contra virus, incluido el virus del mosaico del pepino (CMV). Estos derivados demostraron mejor actividad que el agente antiviral de uso común Ningnanmycin .
- Los investigadores han sintetizado y evaluado derivados de 7-FMe-PEO por su actividad antioxidante. Estos compuestos se probaron utilizando métodos como el barrido de peróxido de hidrógeno, el barrido de óxido nítrico, el ensayo DPPH (2,2-difenil-1-picrilhidrazilo) y el ensayo FRAP (poder antioxidante reductor de hierro) .
Actividad antiviral
Propiedades antioxidantes
Mecanismo De Acción
Target of action
Many compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and the conditions in which they are used.
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-25-19-18(20(28)26(22(25)29)12-11-14-5-3-2-4-6-14)27-13-17(30-21(27)24-19)15-7-9-16(23)10-8-15/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHWOCJERSCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)


![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
